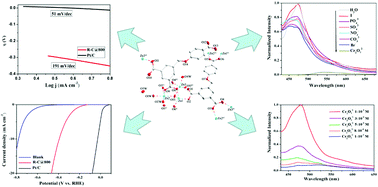Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
New Journal of Chemistry Pub Date: 2019-08-06 DOI: 10.1039/C9NJ02679G
Abstract
At present metal–organic frameworks (MOFs) provide an ideal platform for the preparation of various materials. In this work, a new efficient fluorescent sensor [Zn3(L)(HL)(OH)(H2O)3]·H2O (1) for detecting Cr2O72− anions has been synthesized. The luminescence intensities of compound 1 with various types of anions (I−, PO43−, SO42−, NO3−, CO32−, Br−, Cr2O72−) are investigated. The results demonstrate that compound 1 could be a potential candidate for detecting Cr2O72− anions with high selectivity and sensitivity. Additionally, electrocatalytic water-splitting is one of the most efficient ways to produce clean energy hydrogen, but commercially available catalysts are expensive. Hence a new material (R-C@800) has been prepared after the calcination treatment of compound 1, and it is employed as a catalyst material for the hydrogen evolution reaction (HER) in KOH media. The overpotential of R-C@800 at the current density of 10 mA cm−2 is 395 mV. Moreover, the Tafel slope is estimated to be 191 mV dec−1 by fitting the corresponding Tafel plots extracted from the polarization curves. The results show that R-C@800 is a potential HER material.


Recommended Literature
- [1] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [2] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [3] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [4] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
- [5] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [6] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [7] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†
- [8] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [9] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [10] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1115-82-8
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









